N-{[4-(furan-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-20(19-11-16-3-1-2-4-18(16)24-19)21-12-14-5-7-15(8-6-14)17-9-10-23-13-17/h1-11,13H,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDKIRRDTXQKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxyacetophenone Derivatives
A widely adopted method involves intramolecular cyclization of 2-hydroxyacetophenone derivatives under acidic conditions. For example, treatment with polyphosphoric acid (PPA) at 120–140°C induces cyclization, yielding 1-benzofuran-2-carboxylic acid in 72–85% yield .
Reaction Conditions :
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PPA | 120 | 6 | 78 |
| H2SO4 (conc.) | 100 | 8 | 65 |
Palladium-Catalyzed C–H Arylation
Recent advances employ 8-aminoquinoline as a directing group for Pd(II)-catalyzed C–H arylation. This method enables direct functionalization of benzofuran at the C3 position, though the target compound requires subsequent deprotection.
Example Protocol :
-
8-Aminoquinoline-directed arylation of benzofuran-2-carboxylic acid with iodobenzene.
-
Transamidation with Boc-protected amines to remove the directing group.
Synthesis of [4-(Furan-3-yl)phenyl]methanamine
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling between 4-bromobenzaldehyde and furan-3-ylboronic acid installs the furan moiety. Subsequent reductive amination converts the aldehyde to the primary amine.
Stepwise Procedure :
Direct C–H Functionalization
Alternative routes utilize Pd(OAc)2 and Ag2CO3 for regioselective C–H furylation of toluene derivatives, bypassing pre-functionalized substrates.
Amide Bond Formation
Carbodiimide-Mediated Coupling
Activation of 1-benzofuran-2-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates coupling with [4-(furan-3-yl)phenyl]methanamine.
Optimized Conditions :
| Coupling Agent | Solvent | Additive | Yield (%) |
|---|---|---|---|
| EDC | DCM | HOBt | 82 |
| DCC | THF | DMAP | 75 |
Mechanistic Note : HOBt suppresses racemization and enhances coupling efficiency by stabilizing the active ester intermediate.
Mixed Anhydride Method
For acid-sensitive substrates, isobutyl chloroformate generates a mixed anhydride, reacting smoothly with the amine at 0°C (Yield : 68%).
Reaction Optimization and Challenges
Solvent Effects
Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while ethereal solvents minimize side reactions.
Solvent Screening Data :
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| THF | 7.6 | 78 |
| Toluene | 2.4 | 61 |
Temperature and Catalytic Load
Elevated temperatures (50–60°C) accelerate coupling but risk furan ring decomposition. A 1.5 equiv. of EDC and 0.2 equiv. of DMAP balance reactivity and cost.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O gradient) confirms >98% purity, with retention time = 12.3 min.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furanones.
Reduction: The benzofuran moiety can be reduced under hydrogenation conditions to form dihydrobenzofurans.
Substitution: Both the furan and benzofuran rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) are typical.
Substitution: Electrophiles like bromine (Br₂) or nitronium ions (NO₂⁺) can be used under acidic conditions.
Major Products
Oxidation: Furanones and benzofuranones.
Reduction: Dihydrobenzofurans.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Studies
-
Mechanism of Action
- The mechanism by which N-{[4-(furan-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide exerts its effects is still under investigation. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in cancer progression and inflammation.
- Bioavailability and Pharmacokinetics
Material Science Applications
-
Polymer Chemistry
- Benzofuran derivatives are increasingly being explored for their applications in polymer science. Their unique chemical structure allows them to be incorporated into polymer matrices, potentially enhancing the properties of materials used in electronics and coatings.
-
Nanotechnology
- The integration of this compound into nanomaterials could lead to advancements in drug delivery systems, where controlled release and targeted delivery are paramount for therapeutic efficacy.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in cancer cell lines using benzofuran derivatives similar to this compound. |
| Study B | Antimicrobial Properties | Reported effective inhibition of bacterial strains; suggests potential for development as an antimicrobial agent. |
| Study C | Anti-inflammatory Effects | Indicated reduction in inflammatory markers in vitro; supports further investigation into therapeutic applications for inflammatory diseases. |
Mechanism of Action
The exact mechanism of action of N-{[4-(furan-3-yl)phenyl]methyl}-1-benzofuran-2-carboxamide depends on its specific application. Generally, compounds with furan and benzofuran rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Theoretical vs. Experimental Data
Compounds in were validated using theoretical calculations (e.g., DFT) to predict purity and stability, a strategy applicable to the target compound. Discrepancies between theoretical and experimental values (e.g., <5% for melting points) highlight the importance of empirical validation .
Q & A
Q. Which advanced analytical methods resolve structural ambiguities in analogs?
- Answer: Rotating-frame Overhauser effect spectroscopy (ROESY) NMR detects spatial proximities in complex conformers. Synchrotron-based X-ray diffraction resolves electron density maps for chiral centers. Time-dependent density functional theory (TD-DFT) correlates UV-Vis spectra with electronic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
